Diethyl cinnamylphosphonate
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Overview
Description
Diethyl cinnamylphosphonate is an organophosphorus compound with the molecular formula C13H19O3P and a molecular weight of 254.26 g/mol . It is a phosphonate ester derived from cinnamyl alcohol and diethyl phosphite. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Scientific Research Applications
Diethyl cinnamylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
Diethyl cinnamylphosphonate may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of eye contact, it is advised to rinse immediately with plenty of water for at least 15 minutes and get medical attention . If it comes in contact with skin, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl cinnamylphosphonate can be synthesized through several methods. One common method involves the reaction of cinnamyl alcohol with diethyl phosphite in the presence of a base such as sodium hydride or sodium methylate . The reaction is typically carried out in an inert atmosphere using solvents like tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Diethyl cinnamylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in substitution reactions where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction can produce phosphine derivatives .
Mechanism of Action
The mechanism of action of diethyl cinnamylphosphonate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphonate
- Diethyl cyanomethylphosphonate
- Diethyl vinylphosphonate
Uniqueness
Diethyl cinnamylphosphonate is unique due to its cinnamyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain organic synthesis reactions where other phosphonates may not be as effective .
Properties
IUPAC Name |
[(E)-3-diethoxyphosphorylprop-1-enyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O3P/c1-3-15-17(14,16-4-2)12-8-11-13-9-6-5-7-10-13/h5-11H,3-4,12H2,1-2H3/b11-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKOMEXJXBINBQ-DHZHZOJOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC=CC1=CC=CC=C1)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C/C=C/C1=CC=CC=C1)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19O3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58922-31-9 |
Source
|
Record name | NSC125942 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125942 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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